2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
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Overview
Description
2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a piperazine ring substituted with a 2-chlorophenyl group and an isoindoline-1,3-dione moiety, making it a unique molecule with significant pharmacological potential.
Mechanism of Action
Target of Action
Similar compounds, such as isoindoline-1,3-dione derivatives, have been investigated for their anticancer properties . These compounds are known to interact with various cancer cell lines, suggesting that their targets may be proteins or pathways involved in cancer cell survival and proliferation .
Mode of Action
Similar compounds have been shown to induce apoptosis and necrosis in cancer cells . This suggests that 2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione may interact with its targets to disrupt normal cellular processes, leading to cell death.
Biochemical Pathways
Similar compounds have been shown to have antitumor activity, suggesting that they may affect pathways involved in cell cycle regulation, apoptosis, and cell proliferation .
Pharmacokinetics
Similar compounds, such as isoindoline-1,3-dione derivatives, are known to be neutral and hydrophobic, which allows them to pass through living membranes in vivo . This suggests that this compound may have good bioavailability.
Result of Action
Similar compounds have been shown to induce apoptosis and necrosis in cancer cells . This suggests that this compound may have a cytotoxic effect on cancer cells.
Action Environment
The efficacy of similar compounds has been tested in various in vitro conditions, suggesting that factors such as ph, temperature, and the presence of other biological molecules may influence their action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves the reaction of 2-chlorophenylpiperazine with an appropriate isoindoline-1,3-dione derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione: Another isoindoline-1,3-dione derivative with similar anticancer properties.
Thalidomide: A well-known isoindoline-1,3-dione derivative used in the treatment of multiple myeloma and leprosy.
Uniqueness
2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a promising candidate for further therapeutic development .
Properties
IUPAC Name |
2-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-16-7-3-4-8-17(16)22-9-11-23(12-10-22)18(25)13-24-19(26)14-5-1-2-6-15(14)20(24)27/h1-8H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZQKWKFPVWJCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.